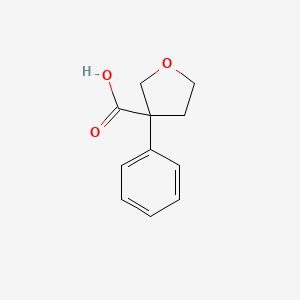
3-(tert-Butyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H12O2S . It is a derivative of thiophene-2-carboxylic acid, which is one of the two monocarboxylic acids of thiophene .
Synthesis Analysis
Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(tert-Butyl)thiophene-2-carboxylic acid consists of a five-membered thiophene ring substituted with a tert-butyl group and a carboxylic acid group . The exact mass of the molecule is 184.05580079 g/mol .Chemical Reactions Analysis
Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(tert-Butyl)thiophene-2-carboxylic acid, focusing on six unique applications:
Organic Electronics
3-(tert-Butyl)thiophene-2-carboxylic acid: is used in the development of organic electronic materials. Its thiophene ring structure provides excellent electronic properties, making it a valuable component in organic semiconductors. These materials are crucial for the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Catalysis
This compound serves as a ligand in various catalytic processes. Its unique structure allows it to stabilize metal complexes, which are essential in catalyzing organic reactions such as cross-coupling and polymerization. These catalytic processes are vital for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Pharmaceutical Research
In pharmaceutical research, 3-(tert-Butyl)thiophene-2-carboxylic acid is explored for its potential as a building block in drug design. Its structural properties enable the creation of novel compounds with potential therapeutic effects. Researchers are investigating its use in developing anti-inflammatory, anti-cancer, and antimicrobial agents .
Material Science
The compound is also utilized in material science for the synthesis of advanced materials. Its incorporation into polymers and copolymers enhances the mechanical and thermal properties of these materials. This application is particularly important in developing high-performance materials for aerospace, automotive, and construction industries.
Organic Synthesis
In organic synthesis, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives, which are essential intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wikipedia Thermo Fisher Scientific Biosynth BenchChem : Wikipedia : Thermo Fisher Scientific
Mechanism of Action
Target of Action
The primary targets of 3-(tert-Butyl)thiophene-2-carboxylic acid are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been found to exhibit a variety of properties and applications . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of 3-(tert-Butyl)thiophene-2-carboxylic acid remain to be elucidated .
Biochemical Pathways
The biochemical pathways affected by 3-(tert-Butyl)thiophene-2-carboxylic acid are currently unknown. Thiophene derivatives have been found to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways . .
properties
IUPAC Name |
3-tert-butylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)6-4-5-12-7(6)8(10)11/h4-5H,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRAYDNEYNKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)


![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)

![7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2599655.png)
![3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2599656.png)
![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)
![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)
